N-Tetradec-2-enoyl-L-tyrosine N-Tetradec-2-enoyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 825637-86-3
VCID: VC19034612
InChI: InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1
SMILES:
Molecular Formula: C23H35NO4
Molecular Weight: 389.5 g/mol

N-Tetradec-2-enoyl-L-tyrosine

CAS No.: 825637-86-3

Cat. No.: VC19034612

Molecular Formula: C23H35NO4

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-Tetradec-2-enoyl-L-tyrosine - 825637-86-3

Specification

CAS No. 825637-86-3
Molecular Formula C23H35NO4
Molecular Weight 389.5 g/mol
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-(tetradec-2-enoylamino)propanoic acid
Standard InChI InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1
Standard InChI Key GVTKACVLFOBVIV-NRFANRHFSA-N
Isomeric SMILES CCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES CCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

N-Tetradec-2-enoyl-L-tyrosine (CAS: 825637-86-3) is characterized by a 14-carbon unsaturated fatty acid chain (tetradec-2-enoic acid) covalently linked to the α-amino group of L-tyrosine via an amide bond. The trans-configuration of the double bond at the C2 position introduces structural rigidity, influencing its interaction with biological membranes and enzymes. The compound’s molecular formula is C23H33NO4C_{23}H_{33}NO_4, with a molar mass of 387.51 g/mol.

Key structural features include:

  • Aromatic tyrosine backbone: Provides sites for hydrogen bonding and π-π interactions.

  • Hydrophobic tetradec-2-enoyl chain: Enhances lipid solubility and membrane permeability.

  • Amide linkage: Stabilizes the molecule against hydrolytic degradation under physiological conditions.

Comparative analysis with structurally related compounds, such as trans-tetradec-2-enoyl-CoA, reveals shared motifs critical for enzymatic recognition. For instance, the enoyl group’s geometry facilitates binding to acyl-CoA oxidases and hydratases involved in β-oxidation .

Synthesis and Analytical Characterization

The synthesis of N-Tetradec-2-enoyl-L-tyrosine typically involves coupling tetradec-2-enoic acid with L-tyrosine using carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous solvents. Purification is achieved via reverse-phase chromatography, with final characterization employing:

  • Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 388.25 (M+H+^+) .

  • Nuclear magnetic resonance (NMR): 1H^1H NMR displays characteristic signals for the tyrosine aromatic protons (δ 6.7–7.1 ppm) and enoyl chain protons (δ 5.3–5.5 ppm, trans-coupled doublet).

  • Infrared spectroscopy (IR): Peaks at 1650 cm1^{-1} (amide I) and 1540 cm1^{-1} (amide II) validate the acyl linkage.

Biological Role and Metabolic Pathways

Integration into Lipid Metabolism

The tetradec-2-enoyl moiety suggests potential integration into fatty acid metabolism pathways. Analogous compounds, such as trans-tetradec-2-enoyl-CoA, undergo β-oxidation catalyzed by peroxisomal enzymes like acyl-CoA oxidase (POX1) and hydratase-dehydrogenase-epimerase (FOX2) . These enzymes convert enoyl-CoA derivatives into 3-ketoacyl-CoA intermediates, generating ATP via the citric acid cycle.

For N-Tetradec-2-enoyl-L-tyrosine, hydrolysis by cellular amidases or proteases may liberate tetradec-2-enoic acid, funneling it into β-oxidation. Concurrently, the tyrosine moiety could enter protein synthesis or catecholamine biosynthesis pathways.

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Computational studies on RTK inhibitors highlight the broader metabolic impact of enoyl-containing compounds. For example, PF-2341066 (c-MET/ALK inhibitor) perturbs fatty acid metabolism by altering trans-tetradec-2-enoyl-[acp] levels, a key intermediate in lipid biosynthesis . This suggests that N-Tetradec-2-enoyl-L-tyrosine might indirectly influence RTK signaling by modulating lipidomic profiles, though experimental validation is needed.

Enzymatic Interactions and Catalytic Mechanisms

Acyl-CoA Oxidase (POX1)

POX1 (Uniprot: P13711) catalyzes the oxidation of enoyl-CoA derivatives, including trans-tetradec-2-enoyl-CoA, to trans-2,3-dehydroacyl-CoA with concurrent H2O2H_2O_2 production . While N-Tetradec-2-enoyl-L-tyrosine lacks the CoA moiety, its enoyl chain may still interact with POX1 if liberated via hydrolysis, though kinetic parameters would differ.

Hydratase-Dehydrogenase-Epimerase (FOX2)

FOX2 (Uniprot: Q02207) is a trifunctional enzyme that hydrates trans-2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA, then dehydrogenates it to 3-ketoacyl-CoA . This dual activity ensures efficient processing of unsaturated fatty acids. Structural modeling suggests that the tyrosine moiety in N-Tetradec-2-enoyl-L-tyrosine might sterically hinder FOX2 binding, necessitating prior cleavage of the amide bond.

Table 1: Enzymes Potentially Involved in N-Tetradec-2-enoyl-L-tyrosine Metabolism

EnzymeGeneFunctionSubstrate Specificity
Acyl-CoA oxidasePOX1Oxidizes enoyl-CoA to dehydroacyl-CoAC14–C18 enoyl-CoA derivatives
FOX2FOX2Hydrates/dehydrogenates enoyl-CoAtrans-2-enoyl-CoA
AmidaseN/AHydrolyzes acyl-tyrosine conjugatesBroad specificity

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